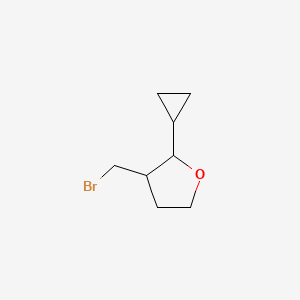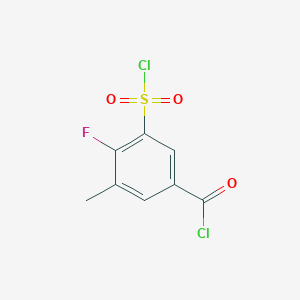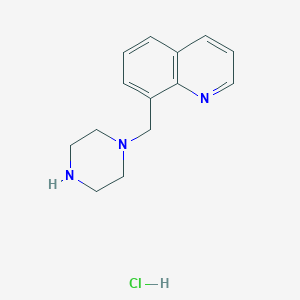
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid: is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol . This compound features a pyrimidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 6-position, linked to a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and hydroxyl groups are introduced via substitution reactions
Linking to Propanoic Acid: The final step involves linking the pyrimidine ring to the propanoic acid moiety, which can be done through esterification followed by hydrolysis.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.
科学的研究の応用
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: While not widely used in industrial applications, it serves as a research tool for developing new materials and chemicals.
作用機序
The mechanism of action of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: This compound has a similar structure but features a phenyl ring instead of a pyrimidine ring.
3-(pyrimidin-2-yl)propanoic acid: This compound lacks the amino and hydroxyl groups present in 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
3-(4-amino-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3/c8-4-3-6(11)10-5(9-4)1-2-7(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) |
InChIキー |
FADYECIXNDBXFG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(NC1=O)CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
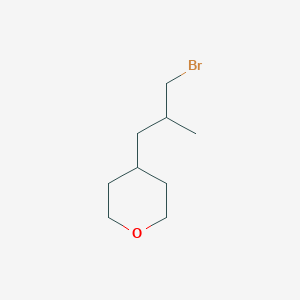
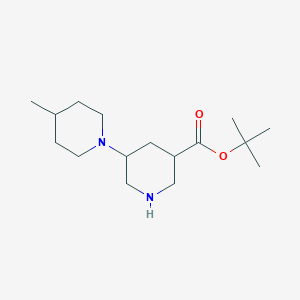
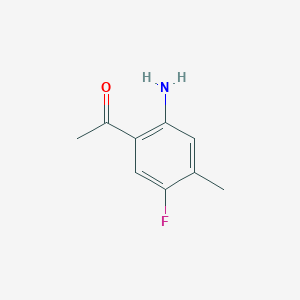

![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
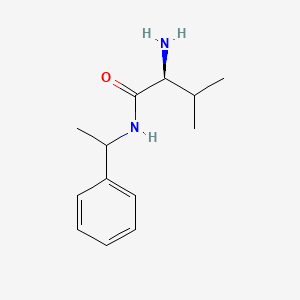
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)

